Product packaging for Fmoc-D-4-azidophe(Cat. No.:CAS No. 1391586-30-3)

Fmoc-D-4-azidophe

Cat. No.: B2726557
CAS No.: 1391586-30-3
M. Wt: 428.448
InChI Key: FDDCQWPWXJJNFA-JOCHJYFZSA-N
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Description

Significance of Unnatural Amino Acids in Expanding the Biologic Chemical Space

The introduction of unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), into proteins represents a monumental leap in chemical and synthetic biology. acs.orgontosight.airsc.org While the natural world relies on a set of 20-22 canonical amino acids to construct proteins, this limited repertoire restricts the chemical functionalities available. portlandpress.com Scientists can now overcome this limitation by incorporating UAAs with unique side chains, thereby expanding the chemical diversity and functional potential of proteins. rsc.orgfrontiersin.org This is often achieved by reprogramming the cellular translational machinery, a process known as genetic code expansion, which allows for the site-specific incorporation of a UAA in response to a reassigned codon, such as the amber stop codon (UAG). acs.orgethz.chucsf.edu

The ability to install UAAs with novel physicochemical properties—such as fluorescence, photo-crosslinking capabilities, or unique reactive groups—has revolutionized protein engineering and drug discovery. ontosight.airsc.orgnih.gov It enables the creation of proteins with enhanced stability, novel catalytic activities, and tailored therapeutic functions. rsc.orgrsc.orgresearchgate.net This expansion of the genetic lexicon provides powerful tools to probe protein structure and function in ways not possible with the standard set of amino acids. nih.govnih.gov

Strategic Role of Azide (B81097) Functionality in Bioorthogonal Chemistry

The azide group (–N₃) is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.orgacs.org The azide's value lies in its small size, metabolic stability, and lack of endogenous counterparts in most biological systems, which ensures its selective reactivity. wikipedia.orgnih.gov It serves as a "chemical handle" that can be introduced into biomolecules for subsequent modification. mdpi.com

The azide's primary role is in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable triazole ring. alfa-chemistry.comnih.gov Two key variations of this reaction are widely used:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click reaction" is a powerful tool for bioconjugation in various fields, including medicinal chemistry and materials science. rsc.orgresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst, SPAAC utilizes strained cyclooctynes that react spontaneously with azides. wikipedia.orgmdpi.comrsc.org This metal-free approach is exceptionally well-suited for applications in living cells and organisms. magtech.com.cn

Before the widespread adoption of click chemistry, the Staudinger ligation, a reaction between an azide and a phosphine (B1218219), was a pioneering bioorthogonal method. wikipedia.orgacs.orgnih.gov Though effective, its slower reaction kinetics have led to it being largely superseded by the more rapid and efficient azide-alkyne cycloadditions for many applications. acs.orgnih.gov These azide-based reactions are central to biomolecular labeling, drug development, and imaging. mdpi.comnumberanalytics.com

Contextualization of Fmoc-D-4-Azidophenylalanine as a Stereospecific Building Block

Fmoc-D-4-azidophenylalanine is a precisely designed building block for chemical synthesis, particularly solid-phase peptide synthesis (SPPS). chemimpex.com Each component of its structure serves a strategic purpose.

Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is an essential temporary protecting group for the α-amine of the amino acid. wikipedia.org In SPPS, the peptide chain is built step-by-step. The Fmoc group prevents the amine from reacting out of turn and is selectively removed at each cycle using a mild base, typically piperidine (B6355638), without affecting other parts of the growing peptide. wikipedia.orgiris-biotech.de This Fmoc/tBu strategy is favored for its mild deprotection conditions, which are compatible with sensitive modifications and allow for high-yield synthesis. seplite.comaltabioscience.comnih.gov

D-Stereospecificity: Amino acids exist as chiral molecules in two mirror-image forms: L and D. jpt.combiopharmaspec.com While proteins in most organisms are composed almost exclusively of L-amino acids, the strategic incorporation of D-amino acids into synthetic peptides can confer significant advantages. acs.org Peptides containing D-amino acids often exhibit enhanced stability and increased resistance to proteolytic degradation by enzymes, which preferentially recognize L-isomers. biopharmaspec.commdpi.com This property is highly valuable in the development of therapeutic peptides with longer biological half-lives. jpt.com

4-Azidophenyl Side Chain: The azido (B1232118) group on the phenyl ring provides the bioorthogonal reactivity discussed previously. This allows the peptide or protein containing this residue to be selectively modified after its synthesis. The azide serves as a latent reactive site for conjugation with molecules bearing a complementary alkyne, enabling applications like fluorescent labeling, drug attachment, or surface immobilization. chemimpex.comchemimpex.com

The combination of these three features in a single molecule makes Fmoc-D-4-azidophenylalanine a powerful and versatile reagent for creating complex, functional peptides.

Table 1: Physicochemical Properties of Fmoc-D-4-azidophenylalanine

PropertyValueReference
Molecular FormulaC₂₄H₂₀N₄O₄ alfa-chemistry.comscbt.com
Molecular Weight428.44 g/mol scbt.com
AppearanceOff-white to brownish powder alfa-chemistry.comchemimpex.com
Purity≥98% (HPLC) chemimpex.com
Storage Temperature0-8 °C alfa-chemistry.comchemimpex.com

Overview of Research Domains Utilizing Fmoc-D-4-Azidophenylalanine

The unique attributes of Fmoc-D-4-azidophenylalanine have led to its adoption across a wide spectrum of research areas. Its primary utility is as a building block in the chemical synthesis of peptides designed for specific advanced applications. chemimpex.comchemimpex.com

Key research domains include:

Peptide Labeling and Imaging: By incorporating Fmoc-D-4-azidophenylalanine into a peptide sequence, researchers can later attach fluorescent dyes or other imaging agents via click chemistry. chemimpex.comchemimpex.com This enables the tracking and visualization of peptides and their interactions within live cells. chemimpex.com

Bioconjugation and Drug Delivery: The azide group facilitates the conjugation of peptides to other molecules, such as polymers, nanoparticles, or cytotoxic drugs. chemimpex.com This is a key strategy in creating targeted drug delivery systems, where a peptide might guide a therapeutic payload to a specific cell type, and in the development of antibody-drug conjugates. nih.govresearchgate.netnumberanalytics.com

Protein-Protein Interaction Studies: Peptides containing azidophenylalanine can be used as photo-affinity probes. anaspec.com Upon exposure to UV light, the azide group can form a reactive nitrene that covalently cross-links to interacting proteins, allowing for the capture and identification of binding partners. bitesizebio.com

Biomaterials Science: The ability to functionalize peptides via the azide handle is used to create novel biomaterials. chemimpex.com Peptides can be clicked onto surfaces or into hydrogel scaffolds to create materials with specific biological activities for tissue engineering or diagnostic applications.

Medicinal Chemistry and Drug Discovery: The compound is instrumental in structure-activity relationship (SAR) studies. chemimpex.com By creating libraries of peptides containing the azide and then modifying them with a diverse set of small molecules, researchers can rapidly screen for compounds with desired therapeutic properties, such as enzyme inhibitors or receptor antagonists. alfa-chemistry.com

The versatility of Fmoc-D-4-azidophenylalanine ensures its continued importance as a tool for innovation at the interface of chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N4O4 B2726557 Fmoc-D-4-azidophe CAS No. 1391586-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCQWPWXJJNFA-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Incorporation of Fmoc D 4 Azidophenylalanine into Peptides and Proteins

Strategies for Site-Specific Integration in Peptide Synthesis

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), provides a direct and precise method for incorporating Fmoc-D-4-azidophenylalanine at any desired position within a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-4-Azidophenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and Fmoc-D-4-azidophenylalanine is designed as a key building block for this process. chemimpex.comchemimpex.comanaspec.com In SPPS, a peptide chain is assembled sequentially while one end is anchored to an insoluble solid support, typically a polystyrene resin. epo.org The process involves a series of repeated cycles, each adding one amino acid to the growing peptide chain.

The general cycle for incorporating Fmoc-D-4-azidophenylalanine involves:

Deprotection: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group of the resin-bound peptide is removed, typically using a secondary amine base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). nih.govchempep.com This exposes a free amine group for the next coupling step.

Activation and Coupling: The carboxylic acid group of the incoming Fmoc-D-4-azidophenylalanine is activated using coupling reagents. This activated amino acid is then reacted with the free amine on the resin-bound peptide, forming a new peptide bond.

Washing: Excess reagents and byproducts are washed away, leaving the elongated, N-terminally Fmoc-protected peptide ready for the next cycle.

This iterative process is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA). epo.org

Compatibility with Fmoc-Based Peptide Synthesis Protocols

Fmoc-D-4-azidophenylalanine exhibits high compatibility with standard Fmoc-based SPPS protocols. chemimpex.com This compatibility is due to the orthogonal nature of the protecting groups used in this strategy. nih.gov The Fmoc group is specifically designed to be labile to basic conditions (piperidine) while being stable to the acidic conditions used for final cleavage from the resin. nih.govchempep.com

Crucially, the 4-azido functional group on the phenylalanine side chain is chemically stable and does not interfere with the standard reagents and conditions used throughout the SPPS cycles. chemimpex.comchemimpex.com It remains intact during N-terminal Fmoc deprotection, peptide bond formation (coupling), and the final acid-mediated cleavage and deprotection of the full peptide. This stability ensures that the unique azide (B81097) handle is preserved in the final peptide product, ready for subsequent modifications like click chemistry. chemimpex.com

SPPS StageTypical Reagents/ConditionsCompatibility of Fmoc-D-4-Azidophenylalanine
Fmoc Deprotection 20-50% Piperidine in DMFThe Fmoc group is efficiently cleaved, while the peptide bond and the azide side chain remain stable.
Amino Acid Coupling Coupling reagents (e.g., HBTU, DIC/Oxyma) in DMFThe compound couples efficiently to the growing peptide chain. The azide group is non-reactive under these conditions.
Final Cleavage & Side-Chain Deprotection Trifluoroacetic acid (TFA) with scavengersThe azide group is stable to strong acid, allowing for the successful release of the azide-modified peptide from the resin.

Considerations for Stereochemical Integrity during Peptide Elongation

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as racemization or epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity. The Fmoc group itself, as a urethane-based protecting group, inherently helps to suppress racemization during the activation and coupling steps. nih.gov

However, the risk of epimerization (loss of stereochemistry at the α-carbon) can be heightened by prolonged exposure to the basic conditions used for Fmoc deprotection, especially for sensitive residues. chempep.combohrium.com While standard protocols are generally robust, strategies to ensure the stereochemical integrity of Fmoc-D-4-azidophenylalanine include:

Optimizing Deprotection Time: Using the shortest effective deprotection times with piperidine can minimize the risk of base-catalyzed epimerization.

Choice of Coupling Reagents: Employing modern coupling reagents that promote rapid peptide bond formation reduces the time the activated amino acid exists in a state susceptible to racemization.

Protecting Group Strategy: In cases of particularly sensitive sequences, alternative strategies such as the use of backbone-protecting groups can be considered to prevent side reactions and maintain integrity, though this is less common for standard residues. chempep.combohrium.com

Genetic Encoding and Unnatural Amino Acid Mutagenesis

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins directly within living cells by repurposing the cell's own translational machinery. nih.govprofacgen.com This technique enables the production of proteins with novel chemical functionalities. While the literature predominantly focuses on the L-isomer, p-azido-L-phenylalanine (pAzF), the principles can be adapted for the D-isomer. It is important to note that the cell incorporates the raw amino acid; the Fmoc group is a chemical moiety used for SPPS and is not involved in this biological process.

Repurposing Codons for Fmoc-D-4-Azidophenylalanine Incorporation

The standard genetic code consists of 64 triplet codons, with 61 coding for the 20 canonical amino acids and three serving as "stop" codons (UAG, UAA, UGA) that terminate translation. nih.gov The strategy of genetic code expansion hinges on reassigning one of these codons to encode the desired UAA. nih.gov

The most commonly repurposed codon is the amber stop codon, UAG, due to its relatively low frequency of use in organisms like E. coli. frontiersin.org This process, known as amber suppression, involves introducing a specially engineered transfer RNA (tRNA) molecule, called a suppressor tRNA, into the cell. nih.govfrontiersin.org This suppressor tRNA has an anticodon (CUA) that recognizes the UAG codon in a messenger RNA (mRNA) sequence. Instead of terminating translation, the ribosome incorporates the UAA carried by this suppressor tRNA into the growing polypeptide chain. frontiersin.orgnih.gov While amber suppression is most common, other stop codons and even four-base "frameshift" codons have been utilized to expand the number of UAAs that can be incorporated simultaneously. nih.govacs.org

Role of Mutant Aminoacyl-tRNA Synthetases for Enhanced Selectivity

For the successful incorporation of a UAA, two key components are required: the repurposed codon and a unique aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery. nih.govprofacgen.com This means the engineered synthetase must exclusively charge the UAA onto the engineered tRNA, and neither component should cross-react with any of the host cell's endogenous synthetases, tRNAs, or amino acids. nih.gov

To achieve this, scientists typically import an aaRS/tRNA pair from a different domain of life, such as an archaeal synthetase used in a bacterial host. nih.gov The selected aminoacyl-tRNA synthetase (aaRS) is then extensively mutated through rounds of directed evolution to alter its substrate specificity. nih.gov The goal is to create a mutant aaRS that no longer recognizes its original, natural amino acid but instead binds and activates the desired UAA (e.g., 4-azidophenylalanine) with high fidelity and efficiency. profacgen.comrsc.orgresearchgate.net This engineered aaRS then attaches the 4-azidophenylalanine to the suppressor tRNA, which delivers it to the ribosome for incorporation at the designated repurposed codon. nih.gov

ComponentOrigin/TypeFunction in Genetic Encoding of 4-Azidophenylalanine
Repurposed Codon Amber Stop Codon (UAG)Introduced at the target site in the gene of interest; read by the suppressor tRNA instead of signaling for translation termination. frontiersin.org
Orthogonal tRNA Archaeal tRNA (e.g., M. jannaschii tRNATyr)Engineered with a CUA anticodon to recognize the UAG codon. It is not recognized by the host cell's synthetases. researchgate.net
Mutant Aminoacyl-tRNA Synthetase (aaRS) Archaeal aaRS (e.g., M. jannaschii TyrRS)Evolved through mutation to specifically recognize and attach 4-azidophenylalanine to the orthogonal tRNA, ensuring high fidelity of incorporation. researchgate.netgoogle.com

Cell-Free Protein Synthesis Systems for Fmoc-D-4-Azidophenylalanine Integration

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the production of recombinant proteins, offering an open environment that allows for direct manipulation of the reaction components. byu.edumdpi.com This system is particularly advantageous for incorporating non-canonical amino acids (ncAAs) into polypeptide chains to bestow novel chemical functionalities. nih.govnih.gov The primary strategy for site-specific ncAA incorporation in CFPS involves the expansion of the genetic code. profacgen.com This is typically achieved by repurposing a stop codon, most commonly the amber codon (UAG), to encode the desired ncAA. nih.govwikipedia.org The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is engineered to be specific for the ncAA and not recognize any of the canonical amino acids or endogenous tRNAs in the system. nih.govprofacgen.com

However, a significant limitation of all ribosome-based synthesis, including CFPS, is the inherent stereospecificity of the translational machinery. Ribosomes almost exclusively catalyze the formation of peptide bonds between L-amino acids. nih.gov The incorporation of D-amino acids, such as D-4-azidophenylalanine, is sterically hindered and highly inefficient. While engineered ribosomes have been explored, the direct, high-fidelity ribosomal incorporation of D-amino acids into a growing polypeptide chain remains a substantial challenge. nih.gov Therefore, while CFPS is a robust method for integrating the L-isomer, L-4-azidophenylalanine, it is not a standard or efficient method for the direct co-translational incorporation of Fmoc-D-4-azidophenylalanine. Alternative strategies are required to introduce D-amino acids into proteins.

Post-Translational Incorporation and Chemical Ligation Approaches

Given the limitations of ribosomal synthesis for D-amino acid incorporation, chemical and chemoenzymatic strategies are the primary methods for introducing Fmoc-D-4-azidophenylalanine into proteins. These approaches occur post-translationally or involve total chemical synthesis. nih.govwikipedia.org

Solid-Phase Peptide Synthesis (SPPS): The most direct method to create a peptide containing D-4-azidophenylalanine is through chemical synthesis. Fmoc-D-4-azidophenylalanine is designed as a building block for Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comanaspec.comnih.gov In this process, a peptide is assembled amino acid by amino acid on a solid resin support. The Fmoc protecting group on the N-terminus of the incoming amino acid prevents unwanted side reactions, and it is removed before the addition of the next amino acid in the sequence. This technique allows for the precise, site-specific placement of D-4-azidophenylalanine at any desired position within a synthetic peptide segment.

Chemical Ligation: Once a peptide containing D-4-azidophenylalanine is synthesized, it can be attached to a larger recombinant protein or another synthetic peptide through a process known as chemical ligation. acs.org Native Chemical Ligation (NCL) is a prominent example of this approach. NCL involves the reaction between two unprotected peptide or protein fragments. One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. The reaction is highly specific and forms a native peptide bond at the ligation site. By synthesizing a peptide with D-4-azidophenylalanine and an N-terminal cysteine, it can be ligated to a larger protein produced recombinantly that has been engineered to have a C-terminal thioester, effectively incorporating the D-amino acid in a post-translational manner.

Another approach involves the enzymatic conversion of L-amino acids to D-amino acids within a peptide, a known post-translational modification in some natural systems, though this is less common for synthetically introduced unnatural amino acids. nih.gov

Evaluation of Incorporation Efficiency and Fidelity in Modified Biomolecules

After employing synthetic and ligation strategies to incorporate D-4-azidophenylalanine, it is crucial to verify the success of the process and characterize the final product. A suite of analytical techniques is used to evaluate both the efficiency (the yield of the correctly modified protein) and the fidelity (the precision of the incorporation at the intended site). nih.gov

Mass Spectrometry (MS): This is the most powerful and definitive tool for confirming the successful incorporation of D-4-azidophenylalanine. rsc.org High-resolution mass spectrometry, such as ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) analysis, can determine the molecular weight of the final protein product with high accuracy. nih.gov A mass shift corresponding to the addition of the D-4-azidophenylalanine residue minus the elements of water provides direct evidence of successful incorporation. Further fragmentation of the protein using tandem mass spectrometry (MS/MS) can pinpoint the exact location of the modification by sequencing the peptide backbone, thus confirming the fidelity of the ligation. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a widely used technique to provide a qualitative assessment of incorporation efficiency. nih.gov By comparing the protein bands from reactions with and without the D-amino acid-containing peptide, researchers can visualize the formation of the full-length, ligated product. A successful ligation will show a band at a higher molecular weight corresponding to the final, modified protein. The intensity of this band relative to the unligated protein can give an estimate of the ligation efficiency. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used to purify the modified protein and can also serve as an analytical tool. The modified protein will typically have a different retention time compared to the unmodified precursors. By analyzing the peak areas in the chromatogram, a quantitative measure of the purity and yield of the final product can be obtained.

The table below summarizes the key analytical methods for evaluating the incorporation of D-4-azidophenylalanine.

Analytical TechniqueInformation ProvidedApplication to D-4-azidophenylalanine Incorporation
Mass Spectrometry (MS) Precise molecular weight of the protein.Confirms the covalent addition of the amino acid by detecting the expected mass increase. rsc.org
Tandem MS (MS/MS) Amino acid sequence and location of modifications.Verifies that the D-amino acid is located at the intended site within the protein sequence. nih.gov
SDS-PAGE Molecular weight estimation and purity.Visualizes the formation of the full-length ligated product and assesses the efficiency of the ligation reaction. nih.gov
HPLC Purity and quantification of the final product.Separates the modified protein from starting materials and byproducts, allowing for purification and yield determination.

Bioorthogonal Chemical Applications of Fmoc D 4 Azidophenylalanine Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. researchgate.net It involves the reaction between an azide (B81097), such as the one in Fmoc-D-4-azidophenylalanine, and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. iris-biotech.deorganic-chemistry.org This reaction has found extensive use in various scientific fields, including medicinal chemistry, material science, and bioconjugation. researchgate.netrsc.org

The CuAAC reaction proceeds through a mechanism that is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgmdpi.com The presence of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10^7 to 10^8 and controls the regioselectivity. organic-chemistry.org The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide group of a molecule like azidophenylalanine. researchgate.net A dinuclear copper complex is believed to be a key intermediate in the catalytic cycle. nih.gov The reaction culminates in the formation of a 5-triazolyl copper intermediate, which then leads to the final 1,4-disubstituted triazole product. nih.gov The reactivity of the azide in this process can be influenced by both the electronic properties of its substituents and steric hindrance around the reactive group. researchgate.net

A variety of catalytic systems have been developed to perform CuAAC reactions efficiently under diverse conditions. The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. researchgate.netfrontiersin.org This method is common for reactions conducted in aqueous environments. researchgate.net

To enhance the stability of the Cu(I) catalyst and prevent its oxidation, various ligands are employed. researchgate.netresearchgate.net Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that forms a stable complex with Cu(I) and effectively catalyzes the reaction in both aqueous and organic solvents. iris-biotech.de For applications requiring higher water solubility, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) serves as a water-soluble alternative to TBTA. iris-biotech.demdpi.comnih.gov Other catalytic systems include the use of Cu(I) salts like copper(I) iodide (CuI) with bases such as N,N-diisopropylethylamine (DIPEA). organic-chemistry.org

The reaction conditions for CuAAC are generally mild, proceeding over a broad temperature range and a pH range of 4 to 12, and are compatible with a wide array of functional groups. organic-chemistry.orgnih.gov For live cell applications, copper concentrations are typically kept low (e.g., 50 µM CuSO₄) in the presence of chelating ligands to minimize cytotoxicity. frontiersin.org

Table 1: Common Catalytic Systems for CuAAC

Catalyst Source Reducing Agent Ligand Common Solvents Key Features
Cu(II) salts (e.g., CuSO₄) Sodium Ascorbate TBTA Aqueous and organic Widely used, effective catalysis. iris-biotech.deresearchgate.net
Cu(II) salts (e.g., CuSO₄) Sodium Ascorbate THPTA Aqueous High water solubility, good for biological systems. iris-biotech.demdpi.comnih.gov
Cu(I) salts (e.g., CuI) None required DIPEA (as base) Organic Efficient for organic synthesis. organic-chemistry.org
CuCl (R,R)-Ph-Pybox None specified Not specified Used for asymmetric CuAAC. researchgate.net

A significant advantage of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. iris-biotech.deorganic-chemistry.orgthieme-connect.de This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of both 1,4- and 1,5-regioisomers. organic-chemistry.org The 1,4-disubstituted triazole is topologically similar to an E-amide bond. nih.gov

For the synthesis of the opposite 1,5-disubstituted regioisomer, alternative catalytic systems are required. organic-chemistry.org Ruthenium-based catalysts, such as pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes, have been developed to catalyze the azide-alkyne cycloaddition to selectively yield 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govmdpi.com The 1,5-substituted triazole is geometrically analogous to a Z-amide bond. nih.gov This ability to selectively synthesize either the 1,4- or 1,5-isomer by choosing the appropriate catalyst (copper or ruthenium) provides a powerful tool for controlling the geometry of the resulting molecules. organic-chemistry.orgnih.gov

Table 2: Catalyst Control of Regioselectivity in Azide-Alkyne Cycloadditions

Catalyst Predominant Product Geometric Analogy
Copper(I) 1,4-disubstituted 1,2,3-triazole E-amide nih.gov
Ruthenium 1,5-disubstituted 1,2,3-triazole Z-amide nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst in CuAAC, particularly for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govacs.org This reaction, also known as copper-free click chemistry, relies on the use of a strained alkyne that reacts with an azide without the need for a metal catalyst. frontiersin.orgiris-biotech.de

The driving force behind SPAAC is the ring strain within the cycloalkyne reagent. mdpi.comacs.org This strain distorts the alkyne bond towards the geometry of the transition state, thereby lowering the activation energy of the cycloaddition reaction with an azide. d-nb.info This allows the reaction to proceed rapidly at physiological temperatures without a catalyst. acs.orgd-nb.info

The kinetics of SPAAC are a significant advantage, with some of the fastest bioorthogonal reactions to date belonging to this class. mdpi.com While the first-generation cyclooctyne (B158145) (OCT) had a relatively slow second-order rate constant (k₂) of approximately 0.0012 M⁻¹s⁻¹, subsequent developments have led to significantly faster reagents. nih.gov The reaction rates are often measured by monitoring the disappearance of the strained alkyne via absorbance or by using fluorogenic azide substrates. nih.govresearchgate.net The reaction is also noted to proceed faster in more aqueous solvent systems. nih.gov

The choice of the strained alkyne is critical for the efficiency of the SPAAC reaction. cambridge.org A variety of strained cyclooctynes have been developed, each with different reactivity, stability, and synthetic accessibility. nih.gov

Some of the most commonly used strained alkynes for reacting with azides like that in azidophenylalanine include:

Dibenzocyclooctyne (DIBO) and its derivatives (e.g., DBCO): These were among the early, highly reactive cyclooctynes, showing rate constants orders of magnitude faster than simple cyclooctyne. nih.govresearchgate.net DBCO is frequently used in SPAAC ligations. researchgate.netresearchgate.net

Bicyclo[6.1.0]nonyne (BCN): This alkyne is synthetically more accessible and, unlike some other cyclooctynes, typically generates a single regioisomer upon reaction with an azide. nih.goviris-biotech.de It is also suitable for reactions in aqueous media due to its reduced hydrophobicity. iris-biotech.de

Aza-dibenzocyclooctyne (DIBAC): This reagent combines the favorable kinetics of DIBO with improved hydrophilicity, resulting in even faster reaction rates. nih.gov

The ongoing development of novel strained alkynes aims to overcome limitations such as hydrophobicity, slow conversion rates, and instability, further expanding the utility of SPAAC in diverse applications. iris-biotech.de

Table 3: Common Strained Alkynes for SPAAC with Azidophenylalanine

Strained Alkyne Abbreviation Key Features
Dibenzocyclooctyne DIBO/DBCO High reactivity, widely used. nih.govresearchgate.netresearchgate.net
Bicyclo[6.1.0]nonyne BCN Synthetically accessible, forms a single regioisomer, suitable for aqueous media. nih.goviris-biotech.de
Aza-dibenzocyclooctyne DIBAC Fast kinetics and improved hydrophilicity. nih.gov
Cyclooctyne OCT First-generation strained alkyne, relatively slow kinetics. nih.gov
Difluorocyclooctyne DIFO 63-fold rate enhancement over OCT. nih.gov

Orthogonality in Complex Biological Environments

The azide moiety of Fmoc-D-4-azidophenylalanine is exceptionally bioorthogonal, a term that describes a chemical reaction that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov This property is crucial for its application in complex biological environments like living cells. wikipedia.org The bioorthogonality of the azide group stems from several key characteristics. It is extremely small, which facilitates cell permeability and minimizes structural perturbation of the biomolecule into which it is incorporated. wikipedia.orguniversiteitleiden.nl Furthermore, the azide group is metabolically stable and, critically, it is abiotic, meaning it does not naturally exist in cells. wikipedia.orgnih.gov This absence of a biological counterpart ensures that there are no competing native reactions, allowing it to react selectively with its intended partner. wikipedia.orgthermofisher.com The azide acts as a soft electrophile, which makes it selectively reactive towards soft nucleophiles, such as phosphines, rather than the hard nucleophiles commonly found in biological systems. nih.gov This selective reactivity allows for the precise labeling and modification of biomolecules like proteins, glycans, and lipids in real-time within living systems, without causing cellular toxicity. wikipedia.orgacs.org

Other Bioorthogonal Reactions Utilizing the Azide Group

While prominently used in click chemistry, the azide group's unique reactivity extends to other important bioorthogonal transformations. These reactions offer alternative methods for bioconjugation, each with distinct mechanisms and applications.

Staudinger Ligation and its Traceless Variants

One of the earliest and most significant bioorthogonal reactions is the Staudinger ligation, which exploits the reaction between an azide and a phosphine (B1218219). nih.govresearchgate.net Developed by Bertozzi and coworkers as a modification of the classic Staudinger reaction, this ligation allows for the formation of a stable amide bond under physiological conditions. nih.govacs.org The reaction is initiated by a nucleophilic attack on the azide by a triarylphosphine, which contains a strategically placed electrophilic trap (like a methyl ester). wikipedia.orgacs.org This forms an aza-ylide intermediate which, instead of hydrolyzing to a primary amine and phosphine oxide as in the classic reaction, is trapped intramolecularly to yield a stable amide linkage. wikipedia.orgresearchgate.net The reaction is highly selective due to the absence of both azides and phosphines in biological systems. wikipedia.orgthermofisher.com

A key advancement in this methodology is the "traceless" Staudinger ligation. researchgate.netrsc.org This variant was designed to form a native amide bond without leaving behind the phosphine oxide byproduct attached to the newly formed linkage. researchgate.netox.ac.uk In this approach, a phosphinothiol or a similar reagent is used, which, after the initial reaction with the azide, undergoes an intramolecular rearrangement and subsequent hydrolysis to release a phosphine oxide, leaving a native amide bond between the two molecules. nih.govraineslab.com This "traceless" feature is a stringent requirement for applications like the total chemical synthesis of proteins where no extraneous atoms can remain in the final product. nih.gov The traceless Staudinger ligation has been successfully used for the site-specific modification of proteins containing p-azidophenylalanine. ox.ac.ukcapes.gov.br

Table 1: Comparison of Standard and Traceless Staudinger Ligation
FeatureStandard Staudinger LigationTraceless Staudinger Ligation
ReactantsAzide and a phosphine with an appended electrophilic trap (e.g., ester). acs.orgAzide and a phosphine with a tethered thioester or other acyl precursor. nih.govraineslab.com
IntermediateAza-ylide intermediate is trapped intramolecularly by the electrophile. researchgate.netAza-ylide intermediate attacks the conjoined thioester, leading to an amidophosphonium salt. nih.gov
Final ProductAmide bond with an attached phosphine oxide byproduct. researchgate.netNative amide bond with no residual atoms from the phosphine reagent. nih.gov
Key AdvantageOne of the first successful bioorthogonal reactions for cell surface labeling. researchgate.netForms a native peptide bond, crucial for protein synthesis and engineering. nih.gov

Reactivity with Phosphine-Based Probes

The reaction between the azide group of Fmoc-D-4-azidophenylalanine and phosphine-based probes is the cornerstone of the Staudinger ligation. nih.gov The reaction's kinetics and efficiency can be tuned by modifying the electronic properties of either the aryl azide or the phosphine. acs.orgnih.gov For instance, electron-rich phosphines generally exhibit faster reaction rates but are also more susceptible to oxidation in physiological environments. acs.org

Conversely, modifying the azide component can significantly accelerate the reaction. Research has shown that electrophilic aryl azides, such as those substituted with fluorine atoms, react much more rapidly with triarylphosphines. nih.gov Perfluorinated aryl azides currently demonstrate the fastest ligation speeds with triarylphosphines, forming stable iminophosphorane products. nih.gov This enhanced reactivity allows for more efficient labeling, which is particularly advantageous for biological applications where low concentrations of reactants are often used. acs.org The unnatural amino acid p-azidophenylalanine has been genetically incorporated into proteins and then selectively and efficiently modified using fluorescein-derived phosphines via the Staudinger ligation. capes.gov.br

Advanced Methodologies and Research Applications

Design and Synthesis of Functional Bioconjugates

The azide (B81097) group introduced by Fmoc-D-4-azidophenylalanine is a key functional group for the covalent linking of peptides and proteins to other molecules. This process, known as bioconjugation, allows for the creation of novel molecular constructs with tailored properties and functions. The stability of the side-chain azido (B1232118) group to reagents commonly used in Solid Phase Peptide Synthesis (SPPS), such as piperidine (B6355638) and trifluoroacetic acid, makes it an ideal component for creating complex bioconjugates. nih.gov

The site-specific incorporation of D-4-azidophenylalanine into a protein provides a precise location for attaching small molecules, such as fluorophores, affinity labels, or imaging agents. This specificity overcomes the limitations of traditional methods that target naturally occurring amino acids like lysine (B10760008) or cysteine, which often results in heterogeneous mixtures. nih.gov

A prominent application is the fluorescent labeling of proteins for cellular imaging. acs.org For instance, the unnatural amino acid p-azido-L-phenylalanine (pAzF), the L-enantiomer corresponding to the D-amino acid synthesized from Fmoc-D-4-azidophenylalanine, has been genetically incorporated into proteins in living cells. This allows for subsequent conjugation with a small molecule fluorophore via strain-promoted azide-alkyne cycloaddition (SPAAC). In one study, the tumor suppressor protein PTEN was expressed with a pAzF residue at its N-terminus. It was then efficiently conjugated to a TAMRA dye, a small fluorescent molecule, allowing for live-cell tracing of the protein's spatiotemporal distribution. nih.gov This demonstrates the power of using an azide handle for the precise attachment of small molecules to monitor protein function in its native environment. nih.gov

Table 1: Example of Protein-Small Molecule Conjugation
ProteinIncorporated Amino AcidConjugated Small MoleculeConjugation ChemistryApplicationReference
Phosphatase and tensin homolog (PTEN)p-azido-L-phenylalanine (pAzF)TAMRA dyeStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Live-cell imaging of protein distribution nih.gov

The conjugation of polymers to peptides and proteins can significantly enhance their therapeutic properties, including improved stability, increased circulation half-life, and reduced immunogenicity. The azide functionality introduced by Fmoc-D-4-azidophenylalanine provides a specific site for the attachment or in situ growth of polymers. aip.org

Modern approaches in "precision conjugation" aim to create well-defined protein-polymer conjugates by growing a polymer from a specific site on the protein. aip.org The process often involves first incorporating D-4-azidophenylalanine into the peptide chain. The azide group can then be used to "click" an initiator molecule for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows a polymer chain to be grown directly from that specific site, resulting in a homogeneous product with controlled polymer length and attachment point. This site-specific method has been shown to yield conjugates with higher retained bioactivity compared to traditional, less specific polymer conjugation methods. aip.org

The functionalization of nucleic acids and oligonucleotides with peptides can create powerful tools for diagnostics, therapeutics, and nanotechnology. The azide group serves as a chemical handle to link peptide structures to modified nucleic acids. acs.orgnih.gov Functionalized oligonucleotides are of great interest for designing aptamers with enhanced binding properties and for constructing catalytic DNA and RNA. nih.gov

The general strategy involves synthesizing a peptide containing D-4-azidophenylalanine and an oligonucleotide that has been separately modified to contain an alkyne group. The two molecules can then be joined using a click chemistry reaction. This modular approach allows for the efficient creation of peptide-oligonucleotide conjugates, leveraging the specific biological functions of both the peptide (e.g., cell penetration, nuclear localization) and the nucleic acid (e.g., gene recognition, catalysis). acs.orgnih.gov

Probing Protein Structure, Dynamics, and Interactions

Beyond its role as a conjugation handle, the azide group of D-4-azidophenylalanine is a powerful spectroscopic probe. Its small size ensures it is minimally perturbative to the native protein structure, and its unique vibrational properties allow it to report on its local environment with high sensitivity. rsc.org

The incorporation of D-4-azidophenylalanine allows researchers to track structural changes and dynamics within a protein in real-time. The azide group's vibrational frequency is sensitive to its surrounding electrostatic environment, including factors like hydrogen bonding and solvent exposure. rsc.org

In a notable study, p-azido-L-phenylalanine was incorporated at specific sites within a bacteriophytochrome, a light-sensing protein. Using step-scan FTIR spectroscopy, researchers could follow the changes in the azide's absorption frequency during the protein's photocycle. rsc.orgrsc.org This site-by-site tracking revealed how the signal propagates through the protein structure on a microsecond to millisecond timescale. rsc.orgrsc.org The study demonstrated that different parts of the protein respond with different kinetics, providing detailed insights into the mechanism of signal transduction and large-scale conformational changes. rsc.org This approach allows for the creation of a detailed map of molecular motion following an external trigger, such as light absorption. rsc.orgrsc.org

The azide group serves as either a direct spectroscopic label or a chemical handle for attaching more elaborate probes for various spectroscopic techniques.

Infrared (IR) Spectroscopy : The azide asymmetric stretch vibration absorbs around 2100 cm⁻¹, a region of the IR spectrum that is free from interference from other protein vibrations. nih.govrsc.org This makes it an excellent IR probe. The exact frequency of this vibration is highly sensitive to the local environment. For example, the frequency shifts depending on whether the azide group is in a hydrophobic pocket or exposed to a polar, hydrogen-bonding solvent. rsc.orgnih.gov This sensitivity has been used to monitor ligand binding, protein folding, and receptor activation. nih.govrsc.org

Table 2: Spectroscopic Properties of the Azido Probe in p-Azidophenylalanine
PropertyDescriptionSignificanceReference
IR Absorption Frequency~2100 cm⁻¹ (asymmetric N₃ stretch)Located in a transparent "window" of the protein IR spectrum, avoiding signal overlap. nih.govrsc.org
Environmental SensitivityFrequency shifts in response to changes in local electrostatic environment (e.g., H-bonding, polarity).Allows for probing of conformational changes, ligand binding, and solvent exposure. rsc.orgrsc.org
Extinction CoefficientHigh (e.g., ~610 M⁻¹ cm⁻¹)Provides strong signal, making it superior to other probes like the cyano group. rsc.org

Förster Resonance Energy Transfer (FRET) : While not intrinsically a FRET probe, the azide group is ideal for the site-specific attachment of fluorescent dyes that can act as a FRET donor or acceptor pair. By incorporating D-4-azidophenylalanine at two different sites within a protein or protein complex, two different dyes can be attached via click chemistry. The FRET efficiency between these dyes provides a direct measure of the distance between them, allowing for the study of protein conformational changes and protein-protein interactions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : The azide group enables cysteine-independent labeling of proteins with spin labels for EPR studies. nih.govanu.edu.au Researchers have developed gadolinium (Gd³⁺) and nitroxide-based spin labels functionalized with an alkyne group. nih.govacs.organu.edu.au These can be "clicked" onto a protein containing D-4-azidophenylalanine. By introducing two such labels at specific sites, the distance between them (typically in the range of 2 to 8 nm) can be precisely measured using techniques like Double Electron-Electron Resonance (DEER). researchgate.net This provides high-resolution distance restraints crucial for determining protein structure and characterizing conformational states. nih.govanu.edu.auresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : In NMR, the incorporation of an unnatural amino acid can be used to introduce a unique isotopic label. While less common than its use in IR and EPR, the azide group could be synthesized with ¹⁵N isotopes. This would provide a unique NMR signal that could be used to probe the local environment at a specific site within a large protein without the spectral crowding typical of ¹H NMR. researchgate.net

Identification of Protein-Ligand and Protein-Protein Interaction Sites

The identification of interaction sites between proteins and their ligands, or between different proteins, is crucial for understanding cellular signaling, enzymatic regulation, and drug action. Fmoc-D-4-azidophenylalanine serves as a powerful tool in this endeavor through photo-affinity labeling.

When incorporated into a protein, the azido group of 4-azidophenylalanine can be activated by UV light, typically at wavelengths around 254 nm or 365 nm. nih.govresearchgate.net This activation generates a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, effectively "trapping" interacting partners. nih.govresearchgate.net This process, known as photo-cross-linking, allows for the identification of transient or weak interactions that are often difficult to capture with traditional biochemical methods. researchgate.net

Detailed Research Findings:

Researchers have successfully used this technique to map the binding sites of ligands on their protein targets and to delineate the interfaces of protein-protein interactions. researchgate.net For instance, by site-specifically incorporating p-azido-L-phenylalanine into a protein of interest, scientists can irradiate the sample to covalently link the protein to its binding partner. nih.gov Subsequent analysis, often involving mass spectrometry, can then identify the cross-linked species and the precise location of the interaction. nih.govresearchgate.net

This methodology has been applied in various contexts, from studying enzyme-substrate interactions to identifying the components of large protein complexes. researchgate.net The ability to pinpoint interaction sites with high resolution provides invaluable insights into the structural basis of molecular recognition and has significant implications for drug design and the development of novel therapeutics. researchgate.net

Table 1: Applications of Azidophenylalanine in Interaction Studies
ApplicationMethodologyKey FindingReferences
Mapping Protein-Protein InterfacesSite-specific incorporation of p-azido-L-phenylalanine followed by UV-induced cross-linking and mass spectrometry.Identification of direct interaction partners and the specific residues at the binding interface. researchgate.net
Identifying Ligand Binding SitesPhoto-affinity labeling using peptides containing azidophenylalanine.Covalent trapping and subsequent identification of the ligand-binding pocket on a target protein. researchgate.net
Studying Dynamic Interactions in Living CellsGenetic encoding of azidophenylalanine in cellular proteins, followed by in vivo photo-cross-linking.Capture of transient and weak protein-protein interactions within their native cellular context. nih.govresearchgate.net

Engineering of Novel Biocatalysts and Enzymes

The field of enzyme engineering aims to create novel biocatalysts with improved or entirely new functionalities. The incorporation of unnatural amino acids like azidophenylalanine provides a powerful strategy to achieve this by introducing new chemical moieties into the enzyme structure.

Modulating Enzyme Activity and Specificity through Azidophenylalanine Incorporation

The site-specific incorporation of p-azidophenylalanine can modulate the activity and specificity of an enzyme through several mechanisms. The introduction of this unnatural amino acid can induce subtle changes in the local protein structure, which may alter the enzyme's catalytic efficiency or substrate preference. rsc.orgnih.gov

Furthermore, the azide group can be chemically modified post-translationally, allowing for the attachment of various functional groups that can directly participate in catalysis or influence substrate binding. rsc.org For example, the attachment of a bulky molecule like polyethylene (B3416737) glycol (PEG) via "click chemistry" to an azidophenylalanine residue near the active site can alter the enzyme's microenvironment, potentially leading to changes in its activity and stability. rsc.org

Detailed Research Findings:

One of the earliest examples of using p-azidophenylalanine to modulate enzyme properties involved the site-specific PEGylation of superoxide (B77818) dismutase. rsc.org By incorporating the unnatural amino acid at a specific site, researchers could attach a PEG chain, which has been shown to enhance the stability and circulatory half-life of therapeutic enzymes. rsc.org While this modification is primarily aimed at improving pharmacokinetic properties, the strategic placement of the PEG chain can also influence the enzyme's catalytic parameters. rsc.org Molecular dynamics simulations have also been employed to predict how the incorporation of p-azidophenylalanine might affect protein stability, offering a way to screen for beneficial mutation sites before extensive experimental work. nih.gov

Development of Bioorthogonal Enzyme-Mediated Systems

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The azide group of azidophenylalanine is a key player in one of the most widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". lifetein.com

By incorporating azidophenylalanine into an enzyme, it becomes possible to create bioorthogonal systems where the enzyme's activity can be controlled or monitored in a highly specific manner. For example, an enzyme containing an azidophenylalanine residue can be selectively labeled with a fluorescent probe that has an alkyne group. This allows for the visualization and tracking of the enzyme within a cell.

Detailed Research Findings:

The development of bioorthogonal systems has enabled researchers to study enzymes in their native environment with minimal perturbation. These systems have been used for a variety of applications, including the in-situ synthesis of drugs and the development of new diagnostic tools. The ability to selectively modify enzymes with bioorthogonal handles has expanded the toolbox of chemical biologists, allowing for the creation of sophisticated enzyme-based systems with novel functions.

Application in Peptide and Protein Engineering

The versatility of azidophenylalanine makes it a valuable tool in the broader field of peptide and protein engineering, enabling the construction of complex and functionally enhanced biomolecules.

Construction of Stapled Peptides and Cyclic Peptidomimetics

Stapled peptides are a class of constrained peptides that have an alpha-helical structure locked in place by a synthetic brace. This "staple" enhances the peptide's stability, cell permeability, and binding affinity to its target. Click chemistry, utilizing the reaction between an azide and an alkyne, provides a convenient method for creating these staples. peptide.comcpcscientific.com

By incorporating an azide-containing amino acid, such as azidophenylalanine, and an alkyne-containing amino acid at appropriate positions within a peptide sequence, a triazole linkage can be formed to create the staple. cpcscientific.combachem.com This approach offers a high degree of control over the staple's structure and properties.

Detailed Research Findings:

The use of click chemistry to form stapled peptides has been successfully demonstrated in numerous studies. cpcscientific.comnih.gov This method is advantageous due to the high efficiency and mild reaction conditions of the CuAAC reaction. nih.gov The resulting triazole-stapled peptides have shown promise in targeting intracellular protein-protein interactions that are often considered "undruggable" with traditional small molecules. bachem.com

Table 2: Comparison of Peptide Stapling Techniques
Stapling MethodKey FeaturesRole of AzidophenylalanineReferences
Ring-Closing MetathesisForms an all-hydrocarbon staple. Requires olefin-containing unnatural amino acids.Not directly involved, but provides a comparative framework. peptide.com
Click Chemistry (CuAAC)Forms a triazole-based staple. Highly efficient and bioorthogonal.Provides the necessary azide functionality for the cycloaddition reaction with an alkyne-containing amino acid. peptide.comcpcscientific.combachem.com

Creation of Multi-ligand and Multi-valent Protein Systems

The ability to site-specifically incorporate azidophenylalanine into proteins opens up possibilities for creating complex, multi-functional protein architectures. By introducing multiple azido groups at distinct locations, it is possible to attach different molecules to the same protein scaffold, leading to multi-ligand or multi-valent systems. nih.gov

This is particularly relevant for applications in drug delivery, where a protein might be functionalized with a targeting ligand, a therapeutic agent, and an imaging probe. The bioorthogonal nature of click chemistry ensures that each modification can be performed with high specificity and without interfering with the others. nih.gov

Detailed Research Findings:

A significant challenge in creating such systems is the potential for the azide moiety of p-azidophenylalanine to be reduced to an amine in the cellular environment, which prevents its use in click chemistry. nih.gov To address this, researchers have developed a pH-tunable diazotransfer reaction that can efficiently and selectively convert the reduced para-amino-phenylalanine back to p-azido-phenylalanine in proteins. nih.gov This method allows for the restoration of the azide group at multiple sites, enabling robust multi-site functionalization of proteins with a variety of chemical entities. nih.gov

Development of Advanced Bioimaging and Diagnostic Probes

The unique chemical properties of Fmoc-D-4-azidophenylalanine, particularly the presence of the azide group, have positioned it as a critical tool in the development of sophisticated probes for bioimaging and diagnostics. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions, allowing for the precise and stable attachment of reporter molecules such as fluorophores and radiotracers. This enables researchers to visualize and track biological processes with high specificity and sensitivity.

Fluorescent Labeling Strategies for Live-Cell Imaging

The incorporation of Fmoc-D-4-azidophenylalanine into peptides and proteins provides a powerful method for fluorescent labeling in living cells. The azide group allows for bioorthogonal ligation with alkyne-modified fluorescent dyes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under physiological conditions, minimizing disruption to cellular processes.

A common strategy involves the site-specific incorporation of 4-azido-L-phenylalanine into a protein of interest using amber suppression-mediated unnatural amino acid (UAA) incorporation. This provides an azide handle that can be used to attach a fluorophore for imaging purposes. This methodology allows for the creation of a homogeneous pool of protein conjugates, enabling detailed studies of protein localization, trafficking, and interactions within the complex environment of a living cell.

Labeling ComponentReagent/ConditionPurpose
Azide Handle 4-azido-L-phenylalanineIncorporated into the target protein to provide a reactive site for the fluorescent dye.
Fluorescent Probe Alkyne-modified Cy3 and Cy5 dyesReporter molecules that emit light upon excitation, allowing for visualization.
Ligation Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)A highly efficient and specific "click" reaction to covalently link the dye to the protein.
Cellular Context Live mammalian cellsEnables the study of dynamic biological processes in their native environment.

This approach has been successfully used to fluorescently label proteins in live cells, providing valuable insights into their cellular and in vivo biological activities.

Radiotracer Synthesis via Click Chemistry for Molecular Imaging

The azide functionality of Fmoc-D-4-azidophenylalanine is instrumental in the synthesis of radiotracers for molecular imaging techniques such as Positron Emission Tomography (PET). Click chemistry provides a rapid and efficient method for conjugating a radionuclide to a targeting biomolecule that contains an azido group. The high efficiency and mild reaction conditions of click chemistry are particularly advantageous when working with short-lived radioactive isotopes.

The general strategy involves the synthesis of a peptide or other targeting molecule incorporating Fmoc-D-4-azidophenylalanine. In a separate step, a prosthetic group containing a radionuclide (e.g., ¹⁸F) and a complementary alkyne functional group is prepared. The azide-containing biomolecule and the alkyne-containing radiolabel are then conjugated using a copper-catalyzed or strain-promoted click reaction. This modular approach allows for the late-stage introduction of the radionuclide, which is crucial for maximizing the specific activity of the final radiotracer. The resulting radiolabeled probe can then be administered for in vivo imaging to visualize and quantify biological targets and processes.

Infrared Probes for Environmental Sensitivity Studies

The azide group of 4-azidophenylalanine exhibits a characteristic asymmetric stretch vibration in a region of the infrared (IR) spectrum that is relatively free from interference from other biological molecules. The frequency of this vibration is sensitive to the local microenvironment, making it a useful probe for studying protein structure and dynamics.

Research has shown that the azide asymmetric stretch vibration of 4-azido-L-phenylalanine is sensitive to the local protein environment. This sensitivity allows researchers to probe changes in protein conformation, hydration, and electrostatic interactions with site-specific precision. By incorporating this unnatural amino acid into different locations within a protein, it is possible to map the environmental properties of various regions of the protein and observe how they change in response to ligand binding, folding, or other functional transitions. The azide group in this context serves as a minimally invasive vibrational reporter, providing valuable data on local protein environments.

Vibrational ProbeKey FeatureApplication
4-azido-L-phenylalanine Azide asymmetric stretch vibration is sensitive to the local environment.Probing local protein environments, including solvation and conformational changes.
4-cyano-L-phenylalanine Nitrile symmetric stretch vibration.A comparative vibrational reporter for studying local protein environments.
4-azidomethyl-L-phenylalanine Azide vibrational reporter with potentially greater sensitivity and oscillator strength.An alternative probe for enhanced sensitivity in IR spectroscopic studies of proteins.

Functionalization of Biomaterial Surfaces and Biosensors

Fmoc-D-4-azidophenylalanine is a key building block for the functionalization of biomaterial surfaces and the development of advanced biosensors. The ability to site-specifically introduce an azide group onto a peptide or protein allows for its controlled and oriented immobilization on a variety of surfaces that have been modified with a complementary alkyne group. This precise control over immobilization is critical for preserving the biological activity of the attached molecule and for ensuring the optimal performance of the resulting biomaterial or biosensor.

Attachment of Biomolecules to Solid Supports

The covalent attachment of biomolecules to solid supports is a fundamental technique in the development of biosensors, microarrays, and affinity chromatography media. The use of Fmoc-D-4-azidophenylalanine in conjunction with click chemistry offers a robust and highly specific method for achieving this.

A notable application is the controlled orientation of enzymes on electrode surfaces. For instance, a small laccase enzyme was site-specifically modified to include 4-azido-L-phenylalanine. This allowed for its immobilization on a multi-walled carbon nanotube electrode via copper-free click chemistry. This oriented attachment facilitated efficient direct electron transfer, a crucial factor for the performance of biofuel cells and biosensors. This approach ensures that the active site of the enzyme is accessible and that the electronic communication with the electrode is optimized.

ApplicationBiomoleculeSolid SupportImmobilization ChemistryKey Outcome
Biosensor Small LaccaseMulti-walled carbon nanotube electrodeCopper-free click chemistryEfficient direct electron transfer
Affinity Chromatography PeptidesAgarose beadsCopper(I)-catalyzed click chemistrySelective purification of target molecules

Engineering Functionalized Scaffolds and Nanostructures

In the field of tissue engineering and regenerative medicine, the surface properties of scaffolds play a critical role in directing cell behavior, such as adhesion, proliferation, and differentiation. Fmoc-D-4-azidophenylalanine provides a versatile tool for the bio-functionalization of these scaffolds. Peptides containing this amino acid can be synthesized and then "clicked" onto the surface of a scaffold material that has been pre-functionalized with alkyne groups.

This strategy has been employed to functionalize self-assembling peptide hydrogels. By incorporating an azido-containing amino acid into the peptide sequence, bioactive molecules can be covalently linked to the hydrogel matrix. This allows for the creation of scaffolds with precisely controlled biochemical cues. For example, peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known cell adhesion motif, can be attached to scaffolds to promote cell attachment.

Furthermore, this approach extends to the functionalization of nanoparticles for targeted drug delivery and imaging. For example, silver nanoparticles have been functionalized with azide groups and subsequently conjugated with an alkyne-modified synthetic peptide using click chemistry. This resulted in a nanocomposite with enhanced antimicrobial activity. Similarly, polymeric nanoparticles have been surface-modified with azide groups to allow for the attachment of RGD peptides, creating a system for targeted delivery to cells expressing integrin receptors.

MaterialFunctionalizing MoleculeApplication
Self-assembling peptide hydrogels Bioactive peptides (e.g., RGD)Tissue engineering scaffolds with controlled cell adhesion
Silver nanoparticles Antimicrobial peptidesEnhanced antimicrobial materials
Polymeric nanoparticles RGD peptidesTargeted drug delivery

Future Directions and Emerging Research Perspectives

Expansion of the Genetic Code for D-Amino Acid Incorporation

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has been a significant advancement in molecular biology. nih.gov Future research will focus on expanding the genetic code to efficiently and selectively incorporate D-amino acids like D-4-azidophenylalanine into proteins within living organisms. frontiersin.org This presents a considerable challenge as the natural translational machinery is optimized for L-amino acids. frontiersin.orgacs.org

Key research areas will include:

Engineering Orthogonal Translation Systems: A primary goal is the development of robust orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are specific for D-amino acids. nih.govfrontiersin.org Researchers are exploring the evolution of existing aaRSs, such as pyrrolysyl-tRNA synthetase (PylRS), to recognize and charge tRNAs with D-amino acid analogs. frontiersin.org The creation of chimeric aaRS/tRNA pairs by transplanting key orthogonal components is another promising strategy. nih.govacs.org

Overcoming Ribosomal Limitations: The ribosome itself presents a barrier to the efficient incorporation of D-amino acids. acs.org Future work will likely involve engineering ribosomes with altered peptidyltransferase centers to better accommodate D-amino acid substrates. acs.org

In Vivo Applications: Successfully incorporating D-amino acids in vivo will open doors to creating proteins with enhanced stability against proteolysis, a significant advantage for therapeutic proteins. plos.orgmdpi.comasm.org This increased resistance is due to proteases typically recognizing only L-amino acid linkages. asm.org

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The vast sequence space available when including non-canonical amino acids makes traditional methods of peptide and protein design challenging. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and predictively design novel biomolecules incorporating Fmoc-D-4-azidophenylalanine. nih.govmit.edu

Future applications in this area include:

De Novo Design of Peptides and Proteins: Deep learning models can be trained on large datasets of peptide sequences and their functional properties to design novel sequences with desired activities. nih.govmit.edu These models can learn complex sequence-activity relationships that are not apparent to human researchers. nih.gov

Optimizing Peptide Properties: ML algorithms can be used to optimize multiple properties of a peptide simultaneously, such as antimicrobial activity and toxicity. rsc.org This multi-objective optimization can accelerate the development of safer and more effective therapeutic peptides. rsc.org Frameworks are being created that can handle a wide variety of non-proteinogenic amino acids, a flexibility not seen in earlier models. rsc.org

Development of Next-Generation Bioorthogonal Reactions for Enhanced Control

The azide (B81097) group of Fmoc-D-4-azidophenylalanine is a key functional handle for bioorthogonal chemistry, allowing for specific chemical modifications. chemimpex.comchemimpex.com Future research will focus on developing new bioorthogonal reactions that offer even greater control and efficiency. acs.org

Key areas of development include:

Mutually Orthogonal Reactions: There is growing interest in developing sets of bioorthogonal reactions that can be performed simultaneously in the same biological system without interfering with each other. acs.org This would allow for the independent labeling and tracking of multiple biomolecules.

Bioorthogonal Uncaging: This strategy involves using a bioorthogonal reaction to release a caged functional group, drug, or imaging agent at a specific time and location. acs.org The reaction of a tetrazine with a dienophile-masked molecule is one example of this approach. acs.org

In Situ Assembly of Bioactive Molecules: Bioorthogonal reactions can be used to assemble larger, more potent molecules from smaller, less active fragments directly within a biological target. acs.org This has potential applications in the development of highly specific enzyme inhibitors. acs.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, is highly efficient for creating stable triazole linkages under mild, physiological conditions. alfa-chemistry.comcarlroth.com However, the potential toxicity of the copper catalyst has led to the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). nobelprize.org SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst. nobelprize.orgmdpi.com

Novel Applications in Systems and Synthetic Biology

The ability to incorporate Fmoc-D-4-azidophenylalanine into proteins opens up new avenues for research in systems and synthetic biology. acs.org The azide group serves as a versatile chemical handle for a wide range of applications. chemimpex.com

Emerging applications include:

Probing Protein-Protein Interactions: By incorporating D-4-azidophenylalanine into a protein, researchers can use click chemistry to attach crosslinkers or affinity tags to identify interacting partners in a cellular context. chemimpex.comchemimpex.com

Creating Novel Biomaterials: The unique properties of D-amino acids can be leveraged to create novel biomaterials with enhanced stability and functionality. chemimpex.comchemimpex.com

Engineering Synthetic Auxotrophs: Genetic code expansion can be used to create organisms that are dependent on an externally supplied non-canonical amino acid for survival. acs.org This has applications in biocontainment for genetically modified organisms and the development of live-attenuated vaccines. acs.org

Controlling Protein Function: The incorporation of photosensitive non-canonical amino acids allows for the control of protein activity with light. acs.org This provides precise temporal and spatial control over biological processes. acs.org

Addressing Challenges in Complex Biological Systems

While the potential of Fmoc-D-4-azidophenylalanine is vast, there are challenges to its application in complex biological systems that future research must address.

Key challenges include:

Azide Reduction: The azide group can be unstable under physiological conditions and may be reduced to an amine. nih.gov This reduction can lead to heterogeneous products and limit the efficiency of subsequent bioorthogonal reactions. nih.gov Strategies to overcome this include the development of methods to selectively restore the azide group. nih.gov

Efficiency of Incorporation: The efficiency of incorporating non-canonical amino acids, particularly D-amino acids, into proteins can be low. rsc.org This is due to competition with release factors at stop codons and the inherent limitations of the engineered translational machinery. rsc.org Future work will focus on optimizing all components of the system, from the aaRS/tRNA pair to the ribosome, to improve yields. acs.org

Delivery and Toxicity: For in vivo applications, the non-canonical amino acid must be efficiently delivered to the target cells without causing toxicity. asm.org Cell-free protein synthesis (CFPS) offers an alternative for producing proteins that are toxic or difficult to express in vivo. asm.org

Q & A

Q. What are the challenges in functionalizing this compound for bioorthogonal conjugation?

  • Methodological Answer : Balance azide reactivity with stability: avoid reducing agents that degrade -N₃ groups. For strain-promoted azide-alkyne cycloaddition (SPAAC), use dibenzocyclooctyne (DBCO) derivatives. Verify conjugation efficiency via fluorescence tagging or gel shift assays. Optimize reaction times to prevent side reactions with Fmoc-protected amines .

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